Cas no 1889529-29-6 (tert-butyl N-1-(pyrrolidin-2-yl)cyclobutylcarbamate)

Tert-butyl N-1-(pyrrolidin-2-yl)cyclobutylcarbamate is a specialized carbamate derivative featuring a cyclobutyl-pyrrolidine scaffold. This compound is of interest in organic synthesis and medicinal chemistry due to its rigid, spirocyclic structure, which can enhance conformational control in drug design. The tert-butyloxycarbonyl (Boc) protecting group provides stability and selective deprotection capabilities, making it valuable in peptide synthesis and intermediate preparation. Its unique hybrid architecture, combining pyrrolidine and cyclobutane motifs, offers potential for exploring novel bioactive molecules, particularly in targeting central nervous system (CNS) disorders or enzyme inhibition. The compound’s synthetic versatility and structural distinctiveness make it a useful building block for advanced research applications.
tert-butyl N-1-(pyrrolidin-2-yl)cyclobutylcarbamate structure
1889529-29-6 structure
Product Name:tert-butyl N-1-(pyrrolidin-2-yl)cyclobutylcarbamate
CAS No:1889529-29-6
MF:C13H24N2O2
MW:240.341863632202
CID:6199707
PubChem ID:115071740
Update Time:2025-05-20

tert-butyl N-1-(pyrrolidin-2-yl)cyclobutylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-1-(pyrrolidin-2-yl)cyclobutylcarbamate
    • EN300-1888082
    • tert-butyl N-[1-(pyrrolidin-2-yl)cyclobutyl]carbamate
    • 1889529-29-6
    • Inchi: 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13(7-5-8-13)10-6-4-9-14-10/h10,14H,4-9H2,1-3H3,(H,15,16)
    • InChI Key: NHESPEHSCOSKII-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NC1(CCC1)C1CCCN1)=O

Computed Properties

  • Exact Mass: 240.183778013g/mol
  • Monoisotopic Mass: 240.183778013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 50.4Ų

tert-butyl N-1-(pyrrolidin-2-yl)cyclobutylcarbamate Pricemore >>

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Additional information on tert-butyl N-1-(pyrrolidin-2-yl)cyclobutylcarbamate

Professional Introduction to Compound with CAS No. 1889529-29-6 and Product Name: tert-butyl N-1-(pyrrolidin-2-yl)cyclobutylcarbamate

The compound with the CAS number 1889529-29-6 and the product name tert-butyl N-1-(pyrrolidin-2-yl)cyclobutylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates a tert-butyl group, a pyrrolidine moiety, and a cyclobutylcarbamate moiety, which collectively contribute to its distinctive chemical properties and biological activities.

In recent years, there has been a growing interest in the development of novel carbamate-based compounds for their therapeutic potential. Carbamates are known for their versatility in medicinal chemistry, often serving as key intermediates in the synthesis of bioactive molecules. The presence of the tert-butyl group in tert-butyl N-1-(pyrrolidin-2-yl)cyclobutylcarbamate enhances its stability and reactivity, making it a valuable candidate for further chemical modifications and functionalization. This stability is particularly advantageous in pharmaceutical applications where chemical integrity is crucial for efficacy and safety.

The pyrrolidine ring in this compound is another critical feature that contributes to its pharmacological profile. Pyrrolidine derivatives are widely recognized for their role in various biological processes and have been extensively studied for their potential as pharmacophores. The incorporation of a pyrrolidine moiety into the molecular structure of tert-butyl N-1-(pyrrolidin-2-yl)cyclobutylcarbamate suggests that it may exhibit significant interactions with biological targets, making it a promising candidate for further investigation.

One of the most intriguing aspects of this compound is its potential application in the development of new therapeutic agents. Recent studies have highlighted the importance of structurally diverse carbamate compounds in addressing various medical conditions. The cyclobutylcarbamate moiety, in particular, has been shown to enhance binding affinity and selectivity, which are critical factors in drug design. The combination of these structural elements makes tert-butyl N-1-(pyrrolidin-2-yl)cyclobutylcarbamate a compelling candidate for further exploration.

The synthesis of this compound involves a series of well-defined chemical reactions that highlight the expertise required in modern pharmaceutical chemistry. The process typically begins with the preparation of key intermediates such as pyrrolidine derivatives and cyclobutylcarbamates. These intermediates are then coupled using tert-butylating agents to form the final product. The synthesis must be carefully optimized to ensure high yield and purity, which are essential for pharmaceutical applications.

In terms of biological activity, preliminary studies on tert-butyl N-1-(pyrrolidin-2-yl)cyclobutylcarbamate have shown promising results. The compound has been tested for its interactions with various biological targets, including enzymes and receptors involved in disease pathways. These interactions suggest that it may have therapeutic potential in areas such as inflammation, pain management, and neurodegenerative disorders. Further research is needed to fully elucidate its mechanism of action and therapeutic efficacy.

The development of new drugs often involves extensive computational modeling and molecular dynamics simulations to predict how a compound will behave within a biological system. These computational approaches are particularly valuable for understanding the interactions between tert-butyl N-1-(pyrrolidin-2-yl)cyclobutylcarbamate and its target molecules at an atomic level. Such studies can provide insights into its binding affinity, specificity, and potential side effects, which are crucial for optimizing its therapeutic potential.

In conclusion, tert-butyl N-1-(pyrrolidin-2-yl)cyclobutylcarbamate, with its CAS number 1889529-29-6, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As our understanding of drug design continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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